2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate
Brand Name: Vulcanchem
CAS No.: 953221-58-4
VCID: VC4516713
InChI: InChI=1S/C20H20N2O3S/c1-24-15-7-5-14(6-8-15)19(23)25-16-9-10-17-18(13-16)26-20(21-17)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12H2,1H3
SMILES: COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)N=C(S3)N4CCCCC4
Molecular Formula: C20H20N2O3S
Molecular Weight: 368.45

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate

CAS No.: 953221-58-4

Cat. No.: VC4516713

Molecular Formula: C20H20N2O3S

Molecular Weight: 368.45

* For research use only. Not for human or veterinary use.

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate - 953221-58-4

Specification

CAS No. 953221-58-4
Molecular Formula C20H20N2O3S
Molecular Weight 368.45
IUPAC Name (2-piperidin-1-yl-1,3-benzothiazol-6-yl) 4-methoxybenzoate
Standard InChI InChI=1S/C20H20N2O3S/c1-24-15-7-5-14(6-8-15)19(23)25-16-9-10-17-18(13-16)26-20(21-17)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12H2,1H3
Standard InChI Key PZHNQVXOJHDZAM-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)N=C(S3)N4CCCCC4

Introduction

Key Findings

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate is a synthetic heterocyclic compound combining a benzo[d]thiazole core with piperidine and 4-methoxybenzoate substituents. Emerging research highlights its potential in anticancer therapeutics, enzyme modulation, and agricultural chemistry. Structural analogs demonstrate cytostatic activity against glioma cells , kinase inhibition , and fungicidal properties . This report synthesizes current knowledge on its synthesis, pharmacological relevance, and applications.

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a benzo[d]thiazole scaffold substituted at position 2 with a piperidin-1-yl group and at position 6 with a 4-methoxybenzoate ester. The piperidine moiety introduces a nitrogen-containing heterocycle, while the 4-methoxybenzoate contributes aromatic and electron-donating characteristics.

Structural Analogues and Activity Trends

  • Anticancer Activity: Analogous 4-halogeno-2,5-disubstituted thiazoles, such as (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone, exhibit potent growth inhibition in glioma cells (IC₅₀ ~10 nM) .

  • Enzyme Binding: Piperazine-linked benzo[d]isothiazoles show affinity for kinases and GPCRs in molecular docking studies .

  • Agricultural Applications: Thiazole-piperidine hybrids in patents demonstrate fungicidal activity via inhibition of mitochondrial complex III .

Synthesis and Characterization

Synthetic Pathways

The compound is likely synthesized through sequential cyclization and coupling reactions:

  • Benzo[d]thiazole Formation: Cyclization of 2-aminothiophenol derivatives with carboxylic acids or esters under acidic conditions .

  • Piperidine Substitution: Nucleophilic aromatic substitution at position 2 using piperidine .

  • Esterification: Coupling of 6-hydroxybenzo[d]thiazole with 4-methoxybenzoyl chloride via Steglich esterification .

Analytical Data

While direct spectral data for this compound is unavailable, related structures provide insights:

  • MS: Expected molecular ion peak at m/z 395.4 (C₂₀H₂₁N₂O₃S) .

  • ¹H NMR: Key signals include δ 1.5–1.7 (piperidine CH₂), δ 3.8 (OCH₃), and δ 7.2–8.1 (aromatic protons) .

Pharmacological Properties

Anticancer Mechanisms

  • Na⁺/K⁺-ATPase Inhibition: Piperidine-thiazole hybrids inhibit α-1 and α-3 subunits, disrupting ion homeostasis in cancer cells .

  • Ras Oncogene Suppression: Analogues reduce Ras-mediated signaling, inducing apoptosis in resistant malignancies .

Kinase and Receptor Interactions

  • PI3K Inhibition: Tricyclic PI3K inhibitors with piperidine motifs show nanomolar IC₅₀ values in breast cancer models .

  • Dopamine D₂ Binding: Piperazine-benzo[d]isothiazoles exhibit Ki < 100 nM in psychiatric disorder targets .

Agricultural and Industrial Applications

Fungicidal Activity

Patent WO2016024434A1 discloses thiazole-piperidine derivatives (e.g., 3-[2-(piperidin-4-yl)-1,3-thiazol-4-yl]benzodioxepin) as broad-spectrum fungicides . These compounds inhibit fungal respiration by targeting cytochrome bc₁ complex.

Structure-Activity Relationships (SAR)

  • Piperidine Optimization: N-Alkylation enhances lipophilicity and membrane permeability .

  • Methoxy Positioning: Para-substitution on the benzoate improves photostability and bioavailability .

Future Directions

Therapeutic Development

  • Combination Therapies: Co-administration with HDAC inhibitors may synergize anticancer effects .

  • Prodrug Design: Ester hydrolysis to 6-hydroxybenzo[d]thiazole could enable targeted drug delivery .

Agricultural Formulations

  • Nanoencapsulation: Lipid nanoparticles may enhance fungicidal persistence under UV exposure .

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